molecular formula C6H2BrClN2 B8216091 2-Bromo-3-chloroisonicotinonitrile

2-Bromo-3-chloroisonicotinonitrile

Cat. No.: B8216091
M. Wt: 217.45 g/mol
InChI Key: GVUVKWUZXMTPMU-UHFFFAOYSA-N
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Description

2-Bromo-3-chloroisonicotinonitrile is an organic compound with the molecular formula C6H2BrClN2. This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of bromine, chlorine, and a nitrile group attached to the pyridine ring. The compound is used in various chemical reactions and has significant applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloroisonicotinonitrile typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 4-cyanopyridine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts and solvents to facilitate the halogenation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated systems to ensure precision and efficiency. The use of continuous flow reactors and advanced purification techniques helps in obtaining high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloroisonicotinonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridine derivatives, biaryl compounds, and amine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloroisonicotinonitrile involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the nitrile group, contribute to the compound’s reactivity and ability to form covalent bonds with target molecules. These interactions can modulate biological pathways and influence the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-chloroisonicotinonitrile is unique due to the specific arrangement of its substituents, which provides distinct reactivity patterns and makes it a valuable intermediate in various synthetic pathways. Its ability to undergo multiple types of reactions and form diverse products highlights its versatility in chemical synthesis .

Properties

IUPAC Name

2-bromo-3-chloropyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-6-5(8)4(3-9)1-2-10-6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUVKWUZXMTPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C#N)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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